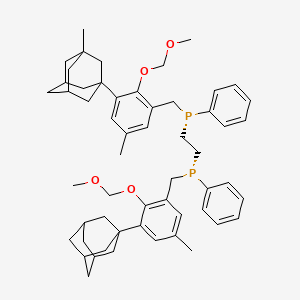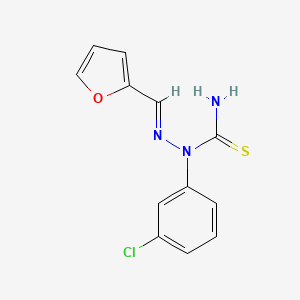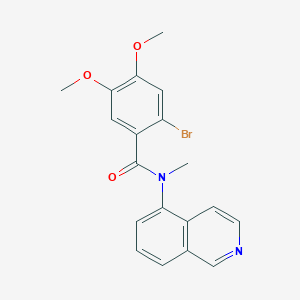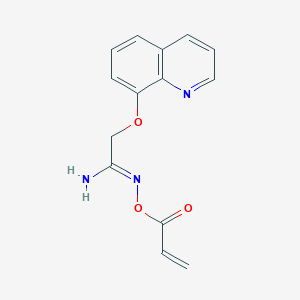
N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide: is a synthetic organic compound that features both a quinoline moiety and an acryloyloxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide typically involves the following steps:
Formation of Quinolin-8-yloxyacetic Acid: This can be achieved by reacting quinoline-8-ol with chloroacetic acid under basic conditions.
Conversion to Acetimidamide: The quinolin-8-yloxyacetic acid is then converted to its corresponding acetimidamide using appropriate reagents such as thionyl chloride followed by reaction with ammonia.
Acryloyloxy Group Introduction: The final step involves the esterification of the acetimidamide with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions can target the acryloyloxy group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Chemistry:
Polymer Chemistry: The acryloyloxy group allows for polymerization reactions, making it useful in creating novel polymeric materials.
Catalysis: The quinoline moiety can act as a ligand in coordination chemistry, aiding in the development of new catalysts.
Biology and Medicine:
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial properties, particularly against bacterial strains.
Drug Development: Its unique structure makes it a candidate for drug discovery, especially in targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific optical or electronic properties.
作用机制
The mechanism by which N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide exerts its effects is largely dependent on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Polymerization: The acryloyloxy group undergoes radical polymerization, forming long polymer chains.
相似化合物的比较
Similar Compounds:
Quinolin-8-yloxyacetic Acid: Shares the quinoline moiety but lacks the acryloyloxy group.
Acryloyloxyacetic Acid: Contains the acryloyloxy group but lacks the quinoline moiety.
Uniqueness: N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the combination of the quinoline and acryloyloxy functionalities, which confer both biological activity and polymerization potential.
属性
分子式 |
C14H13N3O3 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC 名称 |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] prop-2-enoate |
InChI |
InChI=1S/C14H13N3O3/c1-2-13(18)20-17-12(15)9-19-11-7-3-5-10-6-4-8-16-14(10)11/h2-8H,1,9H2,(H2,15,17) |
InChI 键 |
IICZDAKWGXISMU-UHFFFAOYSA-N |
手性 SMILES |
C=CC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |
规范 SMILES |
C=CC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


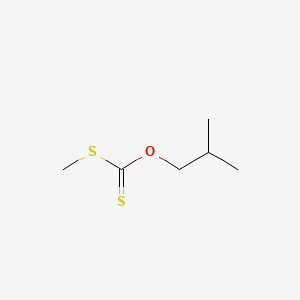
![N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12896893.png)
![Benzenamine, N-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methylene]-](/img/structure/B12896900.png)
